molecular formula C10H16O B14195279 4-Methylidenenon-8-YN-1-OL CAS No. 917989-35-6

4-Methylidenenon-8-YN-1-OL

Cat. No.: B14195279
CAS No.: 917989-35-6
M. Wt: 152.23 g/mol
InChI Key: GBJRFSJQGDMMHL-UHFFFAOYSA-N
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Description

2-Amino-N-(2-hydroxybut-3-en-1-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzene ring substituted with an amino group, a hydroxybutenyl group, and a sulfonamide group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2-hydroxybut-3-en-1-yl)benzene-1-sulfonamide typically involves the following steps:

    Formation of the Sulfonamide Group: The sulfonamide group can be introduced by reacting a suitable sulfonyl chloride with an amine.

    Introduction of the Hydroxybutenyl Group: The hydroxybutenyl group can be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(2-hydroxybut-3-en-1-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Amino-N-(2-hydroxybut-3-en-1-yl)benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-N-(2-hydroxybut-3-en-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its hydroxybutenyl group provides additional sites for chemical modification, making it a versatile compound for research and industrial applications .

Properties

CAS No.

917989-35-6

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

4-methylidenenon-8-yn-1-ol

InChI

InChI=1S/C10H16O/c1-3-4-5-7-10(2)8-6-9-11/h1,11H,2,4-9H2

InChI Key

GBJRFSJQGDMMHL-UHFFFAOYSA-N

Canonical SMILES

C=C(CCCC#C)CCCO

Origin of Product

United States

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